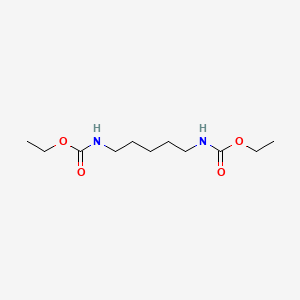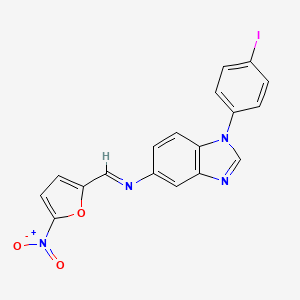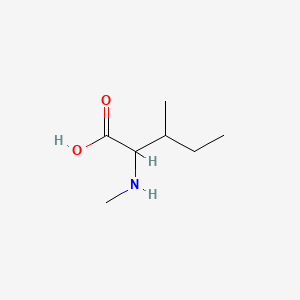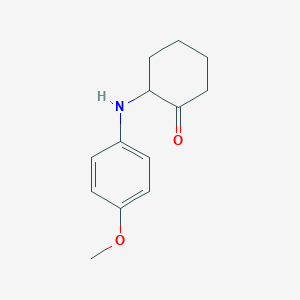
N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide is a complex organic compound that features an indole moiety, a hydrazinecarbonyl group, and a chlorobenzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide typically involves multiple stepsThe final step involves the coupling of this intermediate with 4-chlorobenzenesulfonamide under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The hydrazinecarbonyl group can be reduced to form different derivatives.
Substitution: The chlorobenzenesulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the hydrazinecarbonyl group can yield hydrazine derivatives .
Applications De Recherche Scientifique
N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, potentially modulating their activity. The hydrazinecarbonyl group can form covalent bonds with target proteins, altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Shares the indole moiety and has similar biological activities.
N-(2-(1H-Indol-3-yl)ethyl)-3-(4-methylsulfanyl-phenyl)-acrylamide: Another indole derivative with comparable chemical properties.
Uniqueness
N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific investigations .
Propriétés
Numéro CAS |
882046-76-6 |
|---|---|
Formule moléculaire |
C22H17ClN4O3S |
Poids moléculaire |
452.9 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C22H17ClN4O3S/c23-17-7-11-19(12-8-17)31(29,30)27-18-9-5-15(6-10-18)22(28)26-25-14-16-13-24-21-4-2-1-3-20(16)21/h1-14,24,27H,(H,26,28)/b25-14+ |
Clé InChI |
JPGVKTFCGPUUFF-AFUMVMLFSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)






